1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
説明
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11-5-6-16-20-12(2)17(18(24)23(16)10-11)22-19(25)21-13-7-14(26-3)9-15(8-13)27-4/h5-10H,1-4H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUTYFLXSGYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC(=CC(=C3)OC)OC)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea , referred to as compound X , belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of compound X, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Structure
Compound X has the following molecular formula:
- Molecular Formula : CHNO
The structural representation can be summarized as follows:
- SMILES : CC1=NC(=O)C(=C(N1C(=O)N)C2=C(C=C(C=C2OC)OC)C(=O)N)C(=O)N
- InChIKey : WQKQXWZJZKJHIT-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 430.19995 | 206.5 |
| [M+Na]+ | 453.18972 | 219.6 |
| [M-H]- | 429.19322 | 203.8 |
Compound X exhibits various biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis and repair processes. By inhibiting DHFR, compound X may impede cancer cell proliferation and enhance the efficacy of existing chemotherapeutic agents .
- Antioxidant Properties : The presence of methoxy groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Antimicrobial Activity : Preliminary studies indicate that compound X demonstrates moderate antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis .
Therapeutic Potential
The therapeutic applications of compound X are diverse:
- Cancer Treatment : Due to its inhibitory effect on DHFR, it is being explored as a potential candidate for cancer therapy, particularly for tumors that are resistant to conventional treatments .
- Antimicrobial Agent : Its antibacterial properties suggest potential use in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A recent study evaluated the anticancer properties of various pyridopyrimidine derivatives, including compound X. It was found that compound X inhibited cell growth in several cancer cell lines with an IC50 value comparable to established chemotherapeutics . -
Enzyme Inhibition Studies :
In a comparative analysis, compound X showed significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This property indicates potential applications in treating neurodegenerative diseases . -
Bovine Serum Albumin Binding :
Binding studies indicated that compound X has a high affinity for bovine serum albumin (BSA), suggesting its potential for effective drug delivery systems .
科学的研究の応用
Antitumor Activity
Research indicates that compounds similar to 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea exhibit significant antitumor properties. For instance, studies have demonstrated that related pyrido[1,2-a]pyrimidines can inhibit key enzymes involved in cancer cell proliferation and survival. These compounds may act as modulators of signaling pathways critical in cancer progression .
Enzyme Inhibition
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Similar pyrido[1,2-a]pyrimidines have been shown to inhibit enzymes that play crucial roles in cellular processes. This suggests that 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea could serve as a lead compound for developing new inhibitors targeting these pathways.
Potential Therapeutic Applications
Given its structural characteristics and biological activities, 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has several potential applications:
Cancer Treatment
The compound's ability to inhibit tumor growth positions it as a candidate for cancer therapies. Its effectiveness against various non-small cell lung cancer cell lines suggests that it could be developed into an antineoplastic agent targeting specific growth factor receptors such as EGFR and FGFR .
Drug Development
The diverse biological activities associated with this compound make it a valuable candidate in drug discovery processes. Its structural features may allow for modifications that enhance efficacy and reduce side effects in therapeutic applications.
類似化合物との比較
Table 1: Comparative Analysis of Urea Derivatives
*Calculated molecular formula and weight based on structural analysis.
Key Differences and Implications
Substituent Effects on Electronic Properties: The 3,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which may improve solubility and hydrogen-bonding interactions compared to the 3,5-dichlorophenyl group in BJ48629. The 2,7-dimethyl groups on the pyrido-pyrimidinone core (target compound) add steric bulk absent in BJ48629 (2-methyl only). This could modulate binding to kinase ATP pockets, where steric hindrance often determines selectivity .
Scaffold Variations: BJ48632 employs a triazolo-pyridazine moiety linked to a diazepane ring, diverging significantly from the pyrido-pyrimidinone scaffold.
Urea Linker Conservation: Both the target compound and BJ48629 retain the urea linker, a critical feature for hydrogen-bond donor/acceptor interactions with kinase active sites. Modifications to adjacent substituents (e.g., methyl vs. chlorine) fine-tune these interactions without altering the core pharmacophore .
Q & A
Q. What are the standard synthetic protocols for preparing 1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea?
- Methodological Answer: The synthesis typically involves coupling a pyrido[1,2-a]pyrimidinone precursor with a substituted phenylurea derivative. Key steps include:
Precursor Preparation: React 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with thionyl chloride to form the acid chloride.
Urea Formation: Treat the acid chloride with 3,5-dimethoxyaniline under anhydrous conditions (e.g., in DMF or DCM) at 0–5°C to minimize side reactions.
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Critical Parameters: Maintain inert atmospheres (N₂/Ar) to prevent moisture interference. Catalysts like DMAP may enhance coupling efficiency .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,5-positions on phenyl; pyrimidinone carbonyl at δ ~165 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths/angles, especially the urea linkage (C=O and N–H groups) .
Q. What pharmacological mechanisms are hypothesized for this compound?
- Methodological Answer: The urea-pyrido[1,2-a]pyrimidine scaffold is theorized to inhibit kinase or protease enzymes via:
- Hydrogen Bonding: Urea NH groups interact with ATP-binding pockets.
- Aromatic Stacking: The dimethoxyphenyl group may engage hydrophobic residues.
Validate using: - Enzymatic Assays (e.g., fluorescence polarization for IC₅₀ determination).
- Molecular Docking (PDB structures of target enzymes like CDK or EGFR) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Methodological Answer: Apply Design of Experiments (DoE) to optimize variables:
- Temperature: 50–70°C for coupling reactions (avoids decomposition).
- Solvent Polarity: Test DMF vs. acetonitrile for solubility and reactivity.
- Catalyst Loading: Screen DMAP (0.1–5 mol%) to accelerate urea bond formation.
Statistical tools (e.g., ANOVA) identify significant factors. Flow chemistry (continuous reactors) may improve reproducibility .
Q. How to resolve contradictions in reported solubility data for this compound?
- Methodological Answer: Discrepancies arise from polymorphic forms or solvent impurities. Use:
- HPLC-PDA: Assess purity (>95% by area normalization).
- DSC/TGA: Detect polymorphs (melting point variations).
- Solubility Screening: Test in DMSO, PBS (pH 7.4), and ethanol using nephelometry.
Report conditions explicitly (e.g., "soluble in DMSO at 20 mM, insoluble in water") .
Q. What strategies differentiate its activity from structurally similar urea derivatives?
- Methodological Answer: Conduct SAR Studies :
- Analog Synthesis: Replace 3,5-dimethoxyphenyl with 4-fluorophenyl or 2,4-dimethoxyphenyl.
- Bioassays: Compare IC₅₀ against kinase panels (e.g., KinomeScan).
- Computational Analysis: Calculate electrostatic potential maps (e.g., DFT) to predict binding affinity differences.
Example: A 3,5-dimethoxy substitution enhances π-stacking vs. mono-methoxy analogs .
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